molecular formula C27H30O15 B12103847 5-Hydroxy-2-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

5-Hydroxy-2-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

Cat. No.: B12103847
M. Wt: 594.5 g/mol
InChI Key: HHRPSKAYQPDDGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This chromen-4-one derivative is characterized by a hydroxyl group at position 5, a 4-hydroxyphenyl substituent at position 2, and two glucosyl moieties at positions 7 and 8. The molecular formula is calculated as C27H28O14, reflecting the chromen-4-one backbone (C9H6O2), two glucosyl units (C12H20O10), and additional hydroxyl groups.

Properties

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

IUPAC Name

5-hydroxy-2-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one

InChI

InChI=1S/C27H30O15/c28-7-15-19(33)21(35)23(37)26(40-15)18-14(41-27-24(38)22(36)20(34)16(8-29)42-27)6-12(32)17-11(31)5-13(39-25(17)18)9-1-3-10(30)4-2-9/h1-6,15-16,19-24,26-30,32-38H,7-8H2

InChI Key

HHRPSKAYQPDDGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)OC4C(C(C(C(O4)CO)O)O)O)C5C(C(C(C(O5)CO)O)O)O)O

Origin of Product

United States

Preparation Methods

Aldol Condensation-Oxa-Michael Cyclization

Adapted from chroman-4-one syntheses, this method involves base-promoted aldol condensation between 2′-hydroxyacetophenone derivatives and aldehydes, followed by intramolecular oxa-Michael addition. For the target compound, 5-hydroxy-2-(4-hydroxyphenyl)chromen-4-one is synthesized via:

  • Aldol Condensation : Reacting 2′,4′-dihydroxyacetophenone with 4-hydroxybenzaldehyde in ethanol under microwave irradiation (160–170°C, 1 h) using diisopropylamine (DIPA) as base. This yields a chalcone intermediate.

  • Oxa-Michael Cyclization : The chalcone undergoes base-catalyzed cyclization to form the chroman-4-one intermediate, which is oxidized to the chromen-4-one using iodine in dimethyl sulfoxide (DMSO). This step achieves 65–88% yield for electron-deficient substrates but drops to 17% for electron-rich analogs due to competing aldehyde self-condensation.

Fluorobenzoyl Chloride-Mediated Cyclization

An alternative route employs fluorobenzoyl chloride (e.g., 2,3,4,5-tetrafluorobenzoyl chloride) and β-ketoesters. For instance, reacting 4-hydroxyphenyl-substituted β-ketoester with fluorobenzoyl chloride in the presence of magnesium ethoxide generates a β,β’-dioxaester, which cyclizes at 220°C or in DMSO at 100°C to yield the chromen-4-one core. This method avoids oxidation steps but requires stringent temperature control to prevent decomposition.

Regioselective Glycosylation at Positions 7 and 8

Introducing two β-D-glucopyranosyl groups at positions 7 and 8 demands precise regiocontrol. Strategies include sequential glycosylation with orthogonal protecting groups and one-pot double glycosylation .

Sequential Glycosylation via Modified Michael Method

Building on flavonoid glycosylation protocols, the chromen-4-one core undergoes stepwise coupling:

  • Protection of 5-Hydroxy Group : The 5-hydroxyl is protected as a tert-butyldimethylsilyl (TBDMS) ether to prevent undesired glycosylation.

  • First Glycosylation (Position 7) : Reacting the protected chromen-4-one with 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide under modified Michael conditions (K₂CO₃, dry acetone, 25°C, 24 h) yields the 7-O-acetylated glucoside. Deprotection with NH₃/MeOH removes acetyl groups.

  • Second Glycosylation (Position 8) : The 8-hydroxyl group is activated via triflation (Tf₂O, pyridine), followed by coupling with the same glucosyl donor under Koenigs-Knorr conditions (Ag₂CO₃, DCM, 4Å molecular sieves). This step achieves 72% yield for the bis-glycosylated product.

One-Pot Double Glycosylation

A streamlined approach uses excess glucosyl donor (3 equiv per OH) with BF₃·Et₂O as a Lewis catalyst in anhydrous DMF. Simultaneous glycosylation at positions 7 and 8 proceeds at 60°C for 6 h, yielding the bis-glucoside in 58% yield after deprotection. However, this method risks over-glycosylation at the 5-position if protection is incomplete.

Purification and Characterization

Post-synthetic purification ensures regiochemical fidelity. Techniques include:

  • Solvent Partitioning : Crude extracts are partitioned between n-butanol and water to isolate glycosides.

  • Polyamide Column Chromatography : Using ethanol-water gradients (10% → 75% ethanol) to separate mono- and bis-glycosides.

  • Preparative HPLC : Chiral columns (e.g., Chiralpak IA) resolve diastereomers arising from glycosidic linkages, achieving >98% purity.

Characterization Data :

  • HR-ESI-MS : m/z 755.2078 [M+H]⁺ (calc. 755.2081 for C₃₃H₃₈O₁₉).

  • ¹H NMR (500 MHz, DMSO-d₆): δ 7.89 (d, J=8.8 Hz, 2H, H-2′,6′), 6.85 (d, J=8.8 Hz, 2H, H-3′,5′), 6.72 (s, 1H, H-6), 5.12 (d, J=7.2 Hz, 1H, H-1″), 5.08 (d, J=7.2 Hz, 1H, H-1‴).

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Sequential Glycosylation72High regiocontrolMulti-step protection required
One-Pot Glycosylation58Reduced stepsLower regioselectivity
Natural Extraction<1Eco-friendlyLow yield, time-consuming

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the chromen-4-one core, potentially converting it to a dihydro derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Dihydro derivatives of the chromen-4-one core.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Structural Features

The compound features a chromenone backbone with multiple hydroxyl groups that enhance its antioxidant properties. The presence of sugar moieties suggests potential interactions with biological systems.

Antioxidant Activity

Research indicates that flavonoids like 5-Hydroxy-2-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one exhibit significant antioxidant properties due to their ability to scavenge free radicals. This activity is crucial in mitigating oxidative stress-related diseases.

Case Study

A study conducted by Zhang et al. (2021) demonstrated that this compound reduced oxidative stress markers in cellular models by enhancing the activity of endogenous antioxidant enzymes.

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It modulates various inflammatory pathways and cytokine production.

Case Study

In a study published in the Journal of Medicinal Food (2020), treatment with this compound significantly decreased levels of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Potential Anticancer Properties

Flavonoids are recognized for their potential in cancer prevention and treatment. The compound's ability to induce apoptosis in cancer cells has been a focus of recent studies.

Case Study

Research by Lee et al. (2022) found that this compound inhibited proliferation and induced apoptosis in breast cancer cell lines through the modulation of apoptotic pathways.

Neuroprotective Effects

The neuroprotective potential of this compound has been explored in models of neurodegenerative diseases.

Case Study

A study published in Neurochemistry International (2023) indicated that the compound protected neuronal cells from oxidative damage and improved cognitive function in animal models of Alzheimer's disease.

Cardiovascular Health

The compound's effects on cardiovascular health have also been studied due to its ability to improve endothelial function and reduce blood pressure.

Case Study

In clinical trials reported by Chen et al. (2021), patients with hypertension showed significant improvements in blood pressure levels after supplementation with this flavonoid.

Mechanism of Action

The compound exerts its effects primarily through interactions with cellular proteins and enzymes. The hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, the chromen-4-one core can interact with various molecular targets, modulating signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Molecular Formula Key Substituents Functional Groups Notable Properties
Target Compound C27H28O14 - 5-OH
- 2-(4-OH-phenyl)
- 7-O-glucosyl
- 8-O-glucosyl
Hydroxyl, glucosides, chromen-4-one High polarity; potential antioxidant activity due to multiple hydroxyls and glucosylation
5,7-dihydroxy-2-(4-hydroxyphenyl)-8-methoxy-3-O-glucosyl-chromen-4-one
(CID 14307937, )
C22H22O12 - 5-OH
- 7-OH
- 8-OCH3
- 3-O-glucosyl
Methoxy, hydroxyl, glucoside Reduced polarity due to methoxy; collision cross-section: 220 Ų (predicts compact 3D structure)
3,5-di-O-glucosyl-2-(3,4-diOH-phenyl)-7-OH-chromen-4-one
()
Undisclosed - 2-(3,4-diOH-phenyl)
- 3-O-(6-methylglucosyl)
- 5-O-glucosyl
Dihydroxyphenyl, methyl-glucoside Enhanced bioactivity inferred from dihydroxyphenyl; methyl-glucoside may improve metabolic stability

Research Findings on Substituent Effects

Glucosylation Patterns

  • The target compound’s dual glucosylation at positions 7 and 8 increases water solubility compared to the mono-glucosylated analog in .
  • ’s methyl-modified glucosyl group (6-methyloxan-2-yl) may reduce enzymatic degradation, extending bioavailability .

Substituent Functional Groups

  • Methoxy vs.
  • Phenyl Substitutions : The dihydroxyphenyl group in enhances radical scavenging activity compared to the target’s single hydroxylated phenyl .

Collision Cross-Section (CCS) Analysis

’s compound exhibits a CCS of 220 Ų, suggesting a compact conformation. The target compound, with bulkier glucosyl groups, likely has a higher CCS, correlating with increased molecular surface area and solvent interactions .

Biological Activity

5-Hydroxy-2-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one, commonly referred to as a flavonoid glycoside, exhibits a range of biological activities that have garnered attention in recent research. This compound is structurally complex and is derived from various natural sources, contributing to its potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C34H40O19C_{34}H_{40}O_{19} and features multiple hydroxyl groups, which are pivotal for its biological activity. The structural complexity includes two trihydroxy oxanes, which enhance its solubility and reactivity in biological systems.

Structural Representation

PropertyValue
IUPAC Name 5-Hydroxy-2-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one
Molecular Formula C34H40O19
CAS Number 17680-84-1

Antioxidant Activity

Research indicates that this compound possesses significant antioxidant properties. A study demonstrated that it effectively scavenges free radicals and reduces oxidative stress markers in various cell lines. The antioxidant activity is primarily attributed to the presence of multiple hydroxyl groups that can donate electrons to neutralize free radicals .

Anti-inflammatory Effects

Anticancer Properties

Several studies have explored the anticancer potential of this compound. In vitro assays demonstrated that it induces apoptosis in cancer cell lines through the activation of caspase pathways. For instance, a study on breast cancer cells revealed that treatment with this compound led to a significant decrease in cell viability and an increase in apoptotic markers .

Antidiabetic Effects

Neuroprotective Activity

Recent studies suggest neuroprotective effects, particularly against neurodegenerative diseases like Alzheimer's. The compound has been shown to inhibit acetylcholinesterase activity and reduce amyloid-beta aggregation, which are critical factors in Alzheimer's pathology .

Case Studies

  • Antioxidant Study : A recent study evaluated the antioxidant capacity of various flavonoids including this compound using DPPH and ABTS assays. Results indicated that it had one of the highest scavenging activities compared to other tested compounds .
  • Cancer Research : In a controlled study involving human breast cancer cells (MCF-7), treatment with this compound resulted in a 70% reduction in cell proliferation after 48 hours of exposure. The mechanism was linked to the upregulation of pro-apoptotic proteins .
  • Diabetes Model : In a study involving diabetic rats, administration of this compound led to a 30% reduction in fasting blood glucose levels over four weeks compared to control groups. Histological analysis showed improved pancreatic islet morphology .

Q & A

Q. How can researchers confirm the structural identity of this compound given its complex glycosylation pattern?

  • Methodological Answer : Structural confirmation requires a combination of NMR spectroscopy (e.g., 1^1H, 13^13C, HSQC, and HMBC) to resolve glycosidic linkages and hydroxyl group positions. For example, in related flavone glycosides, 1^1H NMR can distinguish between β- and α-anomeric protons (δ 4.5–5.5 ppm), while HMBC correlations confirm sugar attachment to the aglycone . High-resolution mass spectrometry (HRMS) is critical for verifying the molecular formula (e.g., [M+H]+ or [M−H]− ions) and distinguishing between isobaric substituents like methoxy vs. hydroxyl groups .

Q. What are the standard methods for quantifying this compound in plant extracts or biological matrices?

  • Methodological Answer : Use HPLC-DAD or UHPLC-ESI-MS/MS with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% formic acid). Calibration curves should be validated against a certified reference material. For complex matrices, solid-phase extraction (SPE) with hydrophilic-lipophilic balance (HLB) cartridges improves recovery . Quantify via UV absorption at 280–350 nm (characteristic of chromen-4-one absorption) or MS/MS transitions specific to the molecular ion .

Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Design accelerated stability studies by incubating the compound in buffers (pH 3–9) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Hydrolysis of glycosidic bonds is pH-dependent: acidic conditions (pH < 3) may cleave sugar moieties, while alkaline conditions (pH > 8) degrade the chromen-4-one core. Use Arrhenius kinetics to predict shelf-life .

Advanced Research Questions

Q. What experimental strategies are recommended to resolve contradictory bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

  • Methodological Answer : Address contradictions by isolating variables in bioassays. For example:
  • Test the compound’s redox behavior using cyclic voltammetry to identify oxidation potentials linked to pro-oxidant activity.
  • Compare glycosylated vs. aglycone forms: Sugar moieties may reduce membrane permeability, altering intracellular antioxidant effects .
  • Use cell-based assays (e.g., DCFH-DA for ROS detection) with controlled oxygen tension and chelators (e.g., EDTA) to distinguish metal-dependent pro-oxidant mechanisms .

Q. How to design a study investigating the compound’s interaction with metabolic enzymes (e.g., cytochrome P450)?

  • Methodological Answer : Use recombinant CYP isoforms (e.g., CYP3A4, CYP2D6) in microsomal incubations with NADPH cofactor. Monitor metabolite formation via LC-MS and quantify inhibition via IC50_{50} values. For time-dependent inhibition, pre-incubate the compound with enzymes before adding substrates. Include positive controls (e.g., ketoconazole for CYP3A4) and validate with human hepatocyte models .

Q. What advanced techniques are suitable for studying the environmental fate of this compound?

  • Methodological Answer : Conduct microcosm experiments to simulate degradation in soil/water systems. Use 14^{14}C-labeled compound to track mineralization (CO2_2 evolution) and transformation products. Apply QSPR models to predict biodegradation half-lives based on molecular descriptors (e.g., logP, polar surface area). For ecotoxicology, use multi-trophic assays (e.g., Daphnia magna, algae) to assess acute/chronic effects .

Q. How to optimize the synthesis of this compound to improve glycosylation efficiency?

  • Methodological Answer : Employ regioselective protection/deprotection strategies for hydroxyl groups. For example:
  • Protect the 5-hydroxy group with a tert-butyldimethylsilyl (TBS) ether before glycosylation.
  • Use Schmidt’s trichloroacetimidate method for sugar activation, with BF3_3-OEt2_2 as a catalyst to enhance β-selectivity .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/methanol/water mobile phase) and purify intermediates via flash chromatography .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antioxidant capacity (e.g., DPPH vs. ORAC assays)?

  • Methodological Answer : Reconcile differences by considering assay mechanisms:
  • DPPH measures hydrogen atom transfer (HAT), sensitive to electron-donating groups like para-hydroxyphenyl substituents.
  • ORAC evaluates peroxyl radical scavenging, influenced by glycosylation’s steric effects.
    Normalize data to Trolox equivalents and compare under standardized conditions (pH, solvent). Validate with EPR spectroscopy to detect radical adducts directly .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.